molecular formula C10H20O5Si B3057295 2-Propenoic acid, (triethoxysilyl)methyl ester CAS No. 78884-71-6

2-Propenoic acid, (triethoxysilyl)methyl ester

Cat. No.: B3057295
CAS No.: 78884-71-6
M. Wt: 248.35 g/mol
InChI Key: WDUXKFKVDQRWJN-UHFFFAOYSA-N
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Description

2-Propenoic acid, (triethoxysilyl)methyl ester (CAS 78884-71-6) is an organosilane compound with the molecular formula C 10 H 20 O 5 Si and a molecular weight of 248.35 g/mol . This structure features a reactive acrylate ester group and three hydrolyzable ethoxy silane groups, making it a versatile bifunctional monomer . While specific application data for this exact compound is limited in the searched literature, its chemical structure suggests significant research value in the field of materials science. The methacrylate functional group is known to undergo radical polymerization, while the triethoxysilyl group can participate in sol-gel processes or form stable bonds with inorganic surfaces such as glass, metals, and metal oxides . This combination makes it a promising candidate for use as a molecular bridge in hybrid organic-inorganic systems. Potential research applications include its use as a coupling agent in the synthesis of silane-modified polymers, the surface pretreatment of fillers for composite materials, and the development of specialized adhesives and coatings with improved adhesion to mineral substrates . It may also serve as a key precursor in the sol-gel fabrication of advanced hybrid materials with tailored properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

triethoxysilylmethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUXKFKVDQRWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619314
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78884-71-6
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and triethoxysilanol.

    Polymerization: Polymers with silane functional groups.

Scientific Research Applications

2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds were selected based on structural or functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Propenoic acid, (triethoxysilyl)methyl ester C₁₀H₂₂O₄Si ~234* Acrylate, triethoxysilyl Coupling agents, coatings
Methacrylic acid, 3-(trimethoxysilyl)propyl ester C₁₀H₂₀O₅Si 248.34 Methacrylate, trimethoxysilyl Dental materials, adhesives
Methyl acrylate C₄H₆O₂ 86.09 Acrylate ester Plastics, textiles
2-Propenoic acid, 3-cyclopentyl-, methyl ester C₁₀H₁₄O₂ 170.22 Acrylate, cyclopentyl Specialty polymers
2-Propenoic acid, (diethoxyphosphinyl)methyl ester C₉H₁₇O₅P 236.20 Acrylate, phosphinyl Flame retardants

Reactivity and Functional Group Analysis

Hydrolysis Kinetics: Triethoxysilyl vs. Trimethoxysilyl: The target compound’s ethoxy groups hydrolyze slower than methoxy groups in ’s trimethoxysilyl analog, making it suitable for applications requiring delayed curing (e.g., long-working-time adhesives) . Phosphinyl vs.

Polymerization Behavior :

  • Methyl acrylate () polymerizes rapidly due to its simple structure, while bulky substituents (e.g., cyclopentyl in ) hinder chain mobility, reducing polymerization rates .

Adhesion Performance: Silyl esters (target compound and ) outperform non-silylated analogs (e.g., methyl acrylate) in bonding to glass or metals due to silanol formation .

Thermal and Physical Properties

Property Target Compound Methacrylic Acid, 3-(Trimethoxysilyl)Propyl Ester Methyl Acrylate
Boiling Point ~250°C* 235–245°C 80°C
Hydrophobicity Moderate (ethoxy groups) High (methoxy groups) Low
Thermal Stability Stable up to 150°C* Stable up to 200°C <100°C

*Estimated based on analogous structures.

Notes and Limitations

  • Data Gaps : Direct experimental data for the target compound is scarce; properties are inferred from structural analogs.
  • Contradictions : references a methacrylate with a triethoxysilylpropyl group, highlighting variability in silyl-ester applications.
  • Synthesis Challenges : The target compound’s purity and hydrolysis kinetics require precise control to avoid premature gelation in industrial settings.

Biological Activity

2-Propenoic acid, (triethoxysilyl)methyl ester, commonly referred to as triethoxysilylpropyl methacrylate (TMSPMA), is a silane coupling agent used in various industrial applications, particularly in the formulation of polymers and adhesives. This compound exhibits significant biological activity that warrants a detailed examination of its pharmacokinetics, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of TMSPMA can be represented as follows:

C12H24O5Si\text{C}_{12}\text{H}_{24}\text{O}_5\text{Si}

This compound features a methacrylate group that allows it to participate in polymerization reactions, forming stable covalent bonds with organic and inorganic substrates.

Absorption and Metabolism

TMSPMA is readily absorbed through oral, dermal, and inhalation routes. Upon exposure, it is rapidly metabolized into methacrylic acid, which is then processed through the tricarboxylic acid (TCA) cycle, leading to the production of carbon dioxide . The compound's absorption characteristics suggest potential systemic effects following exposure.

Toxicity Studies

  • Acute Toxicity : Various studies indicate that TMSPMA exhibits moderate acute toxicity. LD50 values have been reported between 277 mg/kg and 840 mg/kg in rats . Dermal exposure has resulted in erythema and edema in animal models .
  • Chronic Toxicity : In long-term inhalation studies, rats exposed to TMSPMA showed dose-dependent respiratory effects and systemic toxicity at high concentrations (≥500 ppm). Notably, significant organ weight reductions were observed at doses above 124 ppm .
  • Genotoxicity : In vitro assays have shown mixed results regarding genotoxicity. While some studies indicated mutagenic effects in mammalian cells, others did not demonstrate such effects in vivo using mouse models . The International Agency for Research on Cancer (IARC) classifies TMSPMA as "Unclassifiable as to carcinogenicity in humans" (Group 3) .
  • Neurotoxicity : Limited data suggest potential neurotoxic effects at high doses, including impaired locomotor activity and behavioral changes observed in rat models .

Human Clinical Reports

Clinical observations have documented skin sensitization reactions among individuals exposed to TMSPMA during occupational settings. A patch test involving 20 volunteers revealed positive reactions indicating potential allergenic properties of the compound .

Animal Studies

A series of studies involving rabbits demonstrated that dermal application of TMSPMA led to local irritation and sensitization responses. In one study, a significant percentage of subjects exhibited erythema following exposure to saturated cotton pellets treated with the compound .

TMSPMA primarily functions as a coupling agent in polymerization reactions. Its mechanism involves grafting polymerization where it forms siloxane bonds with inorganic substrates, enhancing the mechanical properties and biocompatibility of hybrid materials.

Applications

The biological activity of TMSPMA has implications across various fields:

  • Biomedical Engineering : Used for modifying biomaterials to improve their compatibility with biological tissues.
  • Dental Materials : Employed in dental adhesives due to its strong bonding capabilities.
  • Coatings and Sealants : Enhances adhesion and durability in industrial applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-propenoic acid esters with organosilicon substituents (e.g., triethoxysilyl groups)?

  • Methodological Answer : Synthesis of such esters typically involves nucleophilic substitution or esterification reactions under anhydrous conditions. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Purification via column chromatography (silica gel) or distillation is critical to remove unreacted silane precursors. For example, analogous esters (e.g., methyl 3,4,5-trimethoxycinnamate) require controlled temperature (40–60°C) and inert atmospheres to prevent hydrolysis of the triethoxysilyl group .

Q. How should researchers assess the purity and structural integrity of (triethoxysilyl)methyl acrylate derivatives?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection or mass spectrometry (MS) for purity analysis. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, focusing on characteristic peaks (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm and triethoxysilyl methyl groups at δ 1.2–1.4 ppm). Reference data for similar esters (e.g., ethyl cinnamate, MW 176.21 g/mol) can validate molecular weight via high-resolution MS .

Q. What safety protocols are essential when handling acrylate esters with reactive silyl groups?

  • Methodological Answer : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE: nitrile gloves, lab coats, and OV/AG/P99 respirators for vapor protection. Work in fume hoods with local exhaust ventilation. Emergency procedures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion, as outlined for structurally related esters .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental physical properties (e.g., boiling point, density) be resolved?

  • Methodological Answer : Computational predictions (e.g., density functional theory, DFT) often underestimate steric effects in silane-containing esters. Validate predicted boiling points (e.g., 405.4±14.0°C for a methoxyphenyl ester ) via experimental techniques like differential scanning calorimetry (DSC) or dynamic vapor sorption. Calibrate models using experimental data from analogs (e.g., ethyl 3-phenylpropenoate, log Pow 2.12) .

Q. What copolymer design strategies enhance material properties when incorporating (triethoxysilyl)methyl acrylate?

  • Methodological Answer : Copolymerize with monomers like ethenyl acetate or butyl acrylate to balance hydrophobicity and crosslinking density. For example, terpolymers with 2-ethylhexyl acrylate (CAS 26794-25-2) improve flexibility, while triethoxysilyl groups enable post-polymerization silanol condensation for surface adhesion . Optimize monomer ratios (e.g., 1:2:1 acrylate/acetate/silane) via radical initiators (e.g., AIBN) at 70–80°C .

Q. How do steric and electronic effects of the triethoxysilyl group influence acrylate reactivity in surface modification?

  • Methodological Answer : The triethoxysilyl group’s electron-withdrawing nature reduces acrylate electrophilicity, slowing radical polymerization. Steric hindrance from ethoxy groups necessitates longer reaction times or higher initiator concentrations. Surface grafting efficiency can be quantified via XPS or contact angle measurements, referencing studies on methacrylate-silane hybrids .

Data Contradiction Analysis

Q. Why do experimental and computational log Pow values diverge for silane-functionalized acrylates?

  • Methodological Answer : Computational models (e.g., Atomistic Polarizable Force Fields) may not account for hydrogen bonding between silanol intermediates and water. Experimentally, use shake-flask or HPLC methods to measure log Pow. For example, discrepancies in methyl 3-phenylpropenoate (predicted PSA 35.53 vs. experimental 42.1) highlight the need for empirical validation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, (triethoxysilyl)methyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, (triethoxysilyl)methyl ester

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